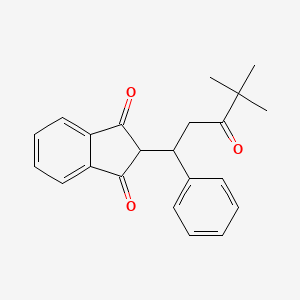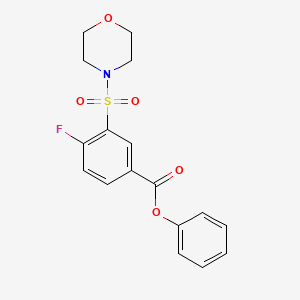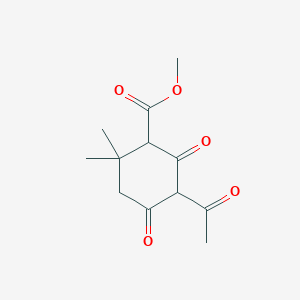
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DPI has been used as a pharmacological tool to study the biochemical and physiological effects of oxidative stress in cells.
Mecanismo De Acción
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione inhibits the activity of NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This prevents the transfer of electrons from NADPH to molecular oxygen, which is required for the production of ROS. By inhibiting NADPH oxidase, this compound can reduce the levels of ROS in cells and prevent oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells. This compound can reduce the levels of ROS in cells, which can prevent oxidative damage to cellular components such as DNA, proteins, and lipids. This compound can also affect cellular signaling pathways that are involved in inflammation, apoptosis, and cell proliferation. This compound has been shown to have anti-inflammatory and anti-tumor effects in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione in lab experiments is that it is a specific inhibitor of NADPH oxidase. This allows researchers to study the role of ROS in cellular processes without affecting other cellular pathways. However, this compound has some limitations as a research tool. This compound can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. This compound can also inhibit other enzymes that use FAD as a cofactor, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione. One area of research is the development of new inhibitors of NADPH oxidase that have improved specificity and lower toxicity than this compound. Another area of research is the identification of new cellular pathways that are regulated by ROS and NADPH oxidase. Finally, this compound can be used to study the role of oxidative stress in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the role of oxidative stress in cellular processes. This compound inhibits the activity of NADPH oxidase, which reduces the levels of ROS in cells and prevents oxidative damage. This compound has several advantages as a research tool, including its specificity for NADPH oxidase. However, this compound also has some limitations, including its toxicity at high concentrations. Future research involving this compound will focus on the development of new inhibitors of NADPH oxidase and the identification of new cellular pathways that are regulated by ROS and NADPH oxidase.
Métodos De Síntesis
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione can be synthesized using a multistep process that involves the reaction of 4,4-dimethyl-3-oxo-1-phenylpentan-1-ol with 2-acetyl-1-tetralone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts reaction with aluminum chloride to produce this compound.
Aplicaciones Científicas De Investigación
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione has been used in scientific research to study the role of oxidative stress in various cellular processes. This compound has been shown to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, this compound can be used to study the role of ROS in cellular signaling pathways and disease processes.
Propiedades
IUPAC Name |
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-22(2,3)18(23)13-17(14-9-5-4-6-10-14)19-20(24)15-11-7-8-12-16(15)21(19)25/h4-12,17,19H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXVNNUTNHMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5021257.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B5021265.png)
![2-(3-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5021268.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5021275.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5021279.png)

![N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide](/img/structure/B5021286.png)
![2-acetyl-7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5021289.png)
![7-benzoyl-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5021321.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,5-dimethyl-3-furamide](/img/structure/B5021328.png)
![4-(2-fluorobenzyl)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5021340.png)

![N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5021370.png)